molecular formula C11H6ClFN4O B2485163 6-Chloro-2-(4-fluorophenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CAS No. 2411221-66-2

6-Chloro-2-(4-fluorophenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No.: B2485163
CAS No.: 2411221-66-2
M. Wt: 264.64
InChI Key: ICSHSXBCOUJRKP-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-fluorophenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a useful research compound. Its molecular formula is C11H6ClFN4O and its molecular weight is 264.64. The purity is usually 95%.
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Scientific Research Applications

Neuroprotective Effects

Research highlights the potential neuroprotective effects of compounds structurally related to 6-Chloro-2-(4-fluorophenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one. For instance, a study investigated the neuroprotective impact of NS-7, a compound with a similar structure, on spinal cord ischemia in rabbits. The study demonstrated that NS-7 administered before ischemia and at the onset of reperfusion markedly improved neurological function and reduced histopathological damage, indicating its potential for protecting the spinal cord against ischemic injury (Shi et al., 2005).

Antibacterial Activity

Triazole and triazolo[1,5-a]pyrimidine derivatives, including molecules structurally similar to this compound, have been identified as potent antibacterial agents. A review highlighted the significant antibacterial activity of 1,2,3-triazole and 1,2,4-triazole hybrids against Staphylococcus aureus, including drug-resistant strains. These compounds inhibit crucial bacterial enzymes and efflux pumps, offering a promising avenue for novel antibacterial therapies (Li & Zhang, 2021).

Optoelectronic Applications

Compounds containing pyrimidine and triazolo[1,5-a]pyrimidine scaffolds, akin to this compound, have been extensively explored for their potential in optoelectronic materials. These compounds are integral in the development of luminescent materials, organic light-emitting diodes (OLEDs), and other electronic devices. Research suggests that integrating these compounds into π-extended conjugated systems can lead to novel materials with valuable electroluminescent properties (Lipunova et al., 2018).

Mechanism of Action

Target of Action

The primary target of EN300-7543449 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

EN300-7543449 interacts with CDK2, inhibiting its activity This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest

Biochemical Pathways

The inhibition of CDK2 by EN300-7543449 affects the cell cycle pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, EN300-7543449 prevents this transition, leading to cell cycle arrest. This can result in the death of rapidly dividing cells, such as cancer cells .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are well-tolerated

Result of Action

The primary result of EN300-7543449’s action is the inhibition of cell proliferation . By inhibiting CDK2 and causing cell cycle arrest, EN300-7543449 can lead to the death of rapidly dividing cells. This makes it a potential candidate for the treatment of diseases characterized by rapid cell division, such as cancer .

Properties

IUPAC Name

6-chloro-2-(4-fluorophenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFN4O/c12-8-5-14-11-15-9(16-17(11)10(8)18)6-1-3-7(13)4-2-6/h1-5H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSHSXBCOUJRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=NC=C(C(=O)N3N2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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